3-(2-methylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
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Overview
Description
3-(2-methylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure that contains atoms of at least two different elements as members of its ring(s)
Preparation Methods
The synthesis of 3-(2-methylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves several steps. The synthetic route typically begins with the preparation of the key starting materials, which include 2-methylphenyl derivatives and chromene derivatives. These starting materials undergo a series of condensation reactions, cyclization, and oxidation processes under controlled conditions to yield the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Chemical Reactions Analysis
3-(2-methylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents for these reactions include halogens, acids, and bases.
Cyclization: The compound can undergo cyclization reactions to form new ring structures, which can be facilitated by catalysts and specific reaction conditions
Scientific Research Applications
3-(2-methylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
3-(2-methylphenyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one can be compared with other similar compounds, such as:
Chromeno[4,3-b]quinoline derivatives: These compounds share a similar chromene core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a different core structure but are also studied for their potential therapeutic applications.
Furo[3,2-g]chromene derivatives: These compounds have a fused furan ring and are known for their diverse biological activities .
Properties
Molecular Formula |
C21H19NO3 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-(2-methylphenyl)-6,17-dioxa-4-azatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),8,11(15)-tetraen-16-one |
InChI |
InChI=1S/C21H19NO3/c1-13-5-2-3-8-18(13)22-11-17-19(24-12-22)10-9-15-14-6-4-7-16(14)21(23)25-20(15)17/h2-3,5,8-10H,4,6-7,11-12H2,1H3 |
InChI Key |
AZKRTZIWXSVAJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CC3=C(C=CC4=C3OC(=O)C5=C4CCC5)OC2 |
Origin of Product |
United States |
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